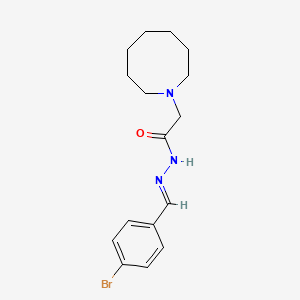

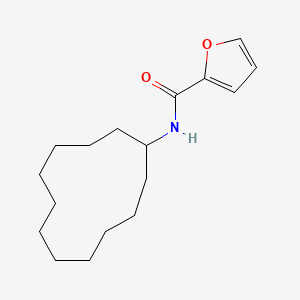

![molecular formula C18H19NO4S B5567220 2-isopropyl-5-methylphenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5567220.png)

2-isopropyl-5-methylphenyl [(2-nitrophenyl)thio]acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, including substitution, nitration, and esterification processes. For molecules similar to 2-isopropyl-5-methylphenyl [(2-nitrophenyl)thio]acetate, procedures like the radical and ionic reactions of nitrothiophen derivatives are relevant. These reactions can proceed via novel ionic substitution processes involving nucleophilic attack on the thiophen ring, leading to the formation of C-alkylates with excellent yields (Newcombe & Norris, 1979). Such methodologies are crucial for synthesizing complex molecules with specific functional groups.

Molecular Structure Analysis

The molecular structure of organic compounds significantly influences their reactivity and physical properties. Advanced techniques like NMR spectroscopy and X-ray crystallography are pivotal in determining the conformation and stereochemistry of molecules. For example, geometrical isomers of certain nitrophenyl derivatives have been synthesized and characterized, revealing no significant difference in their herbicidal effects despite molecular variations (Hayashi & Kouji, 1990).

Chemical Reactions and Properties

The chemical reactivity of 2-isopropyl-5-methylphenyl [(2-nitrophenyl)thio]acetate likely involves reactions characteristic of its functional groups. Nitrophenyl derivatives, for example, demonstrate diverse reactivity patterns, including substitution reactions and interactions leading to complex mixtures of products (Cooper & Scrowston, 1971). These reactions can be influenced by factors like solvent, temperature, and the presence of catalytic agents.

Physical Properties Analysis

The physical properties of organic molecules, including melting point, boiling point, solubility, and crystal structure, are determined by their molecular structure. Interactions such as hydrogen bonding, π-π stacking, and van der Waals forces play a significant role in these properties. Studies on similar compounds have detailed the interplay of hydrogen bonds, iodo-nitro interactions, and aromatic π-π stacking interactions in defining supramolecular structures (Garden et al., 2002).

科学的研究の応用

Synthesis and Characterization of Conducting Polymers

Research on similar sulfur and nitrophenyl-containing compounds has demonstrated their utility in the synthesis of conducting polymers. For example, polymers synthesized from monomers with nitrophenyl groups have been explored for their electrochromic properties. These materials are considered suitable for electrochromic devices due to their ability to change color in response to an electric charge, indicating potential applications in smart windows, displays, and low-energy consumption screens (Serhat Variş et al., 2006).

Substitution Reactions and Organic Synthesis

Studies on the substitution reactions of nitrothiophen derivatives provide insights into the reactivity of such compounds, demonstrating their potential in creating a variety of organic molecules. These reactions can lead to the formation of C-alkylates, highlighting a pathway for synthesizing complex organic structures, which could be useful in pharmaceutical synthesis and the development of new materials (P. Newcombe & R. Norris, 1979).

特性

IUPAC Name |

(5-methyl-2-propan-2-ylphenyl) 2-(2-nitrophenyl)sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S/c1-12(2)14-9-8-13(3)10-16(14)23-18(20)11-24-17-7-5-4-6-15(17)19(21)22/h4-10,12H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRQHVZMSOCTPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OC(=O)CSC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Methyl-2-propan-2-ylphenyl) 2-(2-nitrophenyl)sulfanylacetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(5-chloro-2-pyridinyl)-2-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5567142.png)

![3-[(diallylamino)methyl]-6-methoxy-2-methyl-4-quinolinol](/img/structure/B5567158.png)

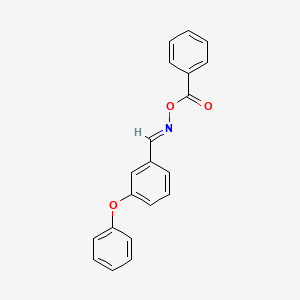

![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5567162.png)

![3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5567165.png)

![methyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5567169.png)

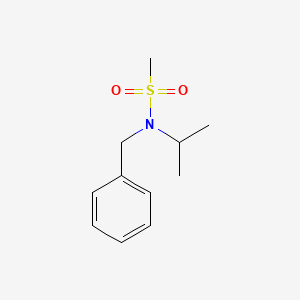

![1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5567176.png)

![1-[(3-cyclohexyl-5-isoxazolyl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5567183.png)

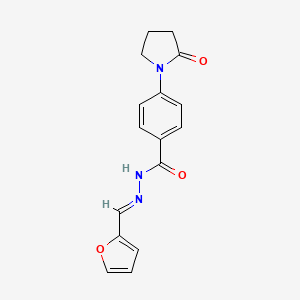

![8-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5567206.png)

![2-(benzylthio)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5567225.png)